Procyanidin B6

Description

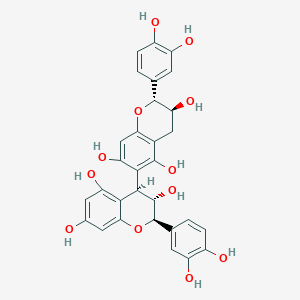

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISZFQPFDAPGI-ZBRHZRBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028815 | |

| Record name | Procyanidin B6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12798-58-2 | |

| Record name | Procyanidin B6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ77QV8UB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Procyanidin B6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols, and biological significance of Procyanidin B6. The information is tailored for professionals in research and drug development, with a focus on data clarity and methodological detail.

Chemical Structure and Identification

This compound is a B-type proanthocyanidin, a class of oligomeric flavonoids found in various plants.[1][2] It is specifically a dimer composed of two (+)-catechin units linked by a C4→C6 bond with an alpha configuration.[1][3] This linkage is less common than the C4→C8 linkage found in other procyanidin isomers like procyanidin B3.[4][5] this compound has been isolated from plants such as the leaves and fruit of cowberry (Vaccinium vitis-idaea), grape seeds, and has also been found in beer.[1][3]

Chemically, it is classified as a hydroxyflavan, a proanthocyanidin, and a biflavonoid.[3][6] Its structure is formally described by the systematic IUPAC name: (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties of this compound is presented in the table below. This data is essential for analytical chemistry, computational modeling, and drug formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₆O₁₂ | [1][3] |

| Molecular Weight | 578.52 g/mol | [1][6] |

| Exact Mass | 578.14242626 Da | [3][6] |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [3] |

| CAS Number | 12798-58-2 | [1][3] |

| InChI Key | GMISZFQPFDAPGI-ZBRHZRBFSA-N | [3] |

| SMILES | C1--INVALID-LINK--O)[C@H]3--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O">C@@HO | [3] |

| Topological Polar Surface Area | 221 Ų | [3][6] |

| Hydrogen Bond Donor Count | 10 | [6] |

| Hydrogen Bond Acceptor Count | 12 | [6] |

| Rotatable Bond Count | 3 | [6] |

| XLogP3 | 2.4 | [6] |

| Complexity | 925 | [6] |

Experimental Protocols

The synthesis and isolation of pure this compound are challenging due to the presence of various isomers in natural sources.[5] Several chemical synthesis strategies have been developed to overcome this.

A notable method for the stereoselective synthesis of this compound involves a Lewis acid-catalyzed intramolecular condensation.[4][7] This approach achieves regioselectivity for the 4-6 linkage without needing to modify the 8-position of the catechin unit.[5]

Methodology:

-

Regioselective Deprotection: The 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3′,4′-tetra-O-TBDMS-(+)-catechin is selectively removed using trifluoroacetic acid (TFA).[4]

-

Linker Attachment: The resulting 5-hydroxyl group of the nucleophile is connected to the 3-hydroxyl group of an electrophile (5,7,3′,4′-tetra-O-benzylated-(+)-catechin) using azelaic acid as a linker.[4][5]

-

Intramolecular Condensation: The key C-C bond formation is achieved through an SnCl₄-catalyzed intramolecular condensation, which proceeds smoothly to yield the 4-6 condensed dimer.[4][8]

-

Deprotection: The final step involves the removal of protecting groups to yield this compound.[8]

The workflow for this synthesis is outlined in the diagram below.

Caption: Workflow for the regioselective synthesis of this compound.

An alternative approach involves the semisynthesis of dimeric procyanidins from polymeric procyanidin fractions, followed by isolation.[9]

Methodology:

-

Depolymerization and Reaction: Procyanidin-rich extracts (e.g., from grape seeds or white willow bark) are subjected to acid catalysis in the presence of an excess of a flavan-3-ol like (+)-catechin. This process depolymerizes the polymers and allows the resulting carbocations to react with the added catechin, forming dimers.[9]

-

Fractionation and Isolation: The resulting mixture of dimeric procyanidins is then fractionated. High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate this compound and other dimers on a preparative scale.[9]

Biological Activities and Signaling Pathways

Proanthocyanidins, including this compound, are recognized for a wide range of biological activities, making them subjects of intense research in nutrition and medicine.[5][10][11] These activities are largely attributed to their potent antioxidant properties, which are reported to be significantly higher than those of Vitamin C and Vitamin E.[10][11]

Key Biological Activities:

-

Antioxidant: Procyanidins are powerful scavengers of reactive oxygen species (ROS), protecting cells from oxidative stress.[10][12]

-

Anti-inflammatory: They can downregulate pro-inflammatory markers and cytokines such as NADPH oxidase, IL-6, and TNF-α.[13]

-

Cardiovascular Health: Procyanidins may improve vascular health by promoting vasodilation through increased nitric oxide (NO) production, reducing platelet aggregation, and preventing the oxidation of low-density lipoproteins (LDL).[12]

-

Anticancer: Various studies suggest that proanthocyanidins can modulate processes involved in cancer development.[5][12]

-

Metabolic Regulation: They have been shown to influence lipid metabolism, repress hepatic lipogenesis, and may have applications in managing metabolic disorders.[11][13]

Proanthocyanidins exert their effects by modulating several key cellular signaling pathways.

Caption: Procyanidin modulation of key cellular signaling pathways.

The MAPK/ERK and PI3K/Akt pathways are central to regulating cellular processes like inflammation, apoptosis, and survival.[13] Proanthocyanidins have been shown to interact with these pathways, which helps to explain their broad spectrum of biological effects.[13] For instance, by modulating the MAPK/ERK-NF-κB link, they can suppress inflammatory responses.[13] Their influence on the PI3K/Akt pathway is crucial for regulating cell survival and apoptosis.[13]

Conclusion

This compound is a structurally distinct proanthocyanidin dimer with significant potential in therapeutic and nutraceutical applications. A thorough understanding of its chemical structure, properties, and synthesis is crucial for researchers and developers aiming to harness its biological activities. The methodologies for its regioselective synthesis and isolation provide a pathway to obtaining pure samples for further investigation into its mechanisms of action and potential health benefits.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Procyanidin B6: Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B6, a B-type proanthocyanidin, is a dimeric flavan-3-ol composed of two (+)-catechin units linked by a C4–C6 bond. As a member of the vast family of polyphenolic compounds, this compound has garnered interest within the scientific community for its potential health benefits, stemming from its antioxidant and bioactive properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and current understanding of the biological interactions of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant-based foods and beverages. Its concentration can vary significantly depending on the plant species, variety, maturity, and processing methods.

Quantitative Distribution of this compound

The following table summarizes the quantitative data available for this compound in several natural sources. It is important to note that the quantification of individual procyanidins is a complex analytical challenge, and the data presented here is based on available scientific literature.

| Natural Source | Plant Part/Product | Concentration of this compound | Reference(s) |

| Grapes (Vitis vinifera) | Seeds (cv. Semillon) | Major dimeric procyanidin in early development | [1] |

| Seeds (cv. Ugni blanc) | Major dimeric procyanidin in early development | [1] | |

| Cowberry (Vaccinium vitis-idaea) | Leaves and Fruit | Isolated from this source | [2] |

| Beer | - | Present | [2] |

Further research is required to establish a more comprehensive quantitative profile of this compound across a wider range of foodstuffs.

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound are crucial for research and development. The following sections detail generalized experimental protocols that can be adapted for the specific analysis of this compound.

Extraction of Procyanidins from Plant Material

This protocol outlines a general procedure for the extraction of procyanidins, including this compound, from solid plant matrices.

Materials:

-

Lyophilized and finely ground plant material (e.g., grape seeds, cowberry leaves)

-

Acetone/water (e.g., 70:30, v/v)

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., Sephadex LH-20)

Procedure:

-

Extraction: Macerate the powdered plant material with the acetone/water mixture at room temperature. Repeat the extraction multiple times to ensure exhaustive recovery of procyanidins.

-

Solvent Removal: Combine the extracts and remove the acetone using a rotary evaporator under reduced pressure.

-

Purification: The resulting aqueous extract can be further purified by liquid-liquid extraction with a non-polar solvent to remove lipids and other interfering substances.

-

Fractionation (Optional): For isolation of dimeric procyanidins, the purified extract can be subjected to column chromatography on Sephadex LH-20, eluting with methanol to separate different classes of procyanidins based on their degree of polymerization.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of individual procyanidins.

Instrumentation:

-

HPLC system with a diode array detector (DAD) or fluorescence detector (FLD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the different procyanidin oligomers.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV absorbance at 280 nm or fluorescence detection (excitation ~280 nm, emission ~310 nm).

-

Quantification: A calibration curve is generated using a certified this compound standard.

Structural Confirmation by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and selective method for the structural confirmation and quantification of this compound.

Instrumentation:

-

UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Methodology:

-

Chromatography: A sub-2 µm particle size column is used for rapid and high-resolution separation. The mobile phases are similar to those used in HPLC.

-

Mass Spectrometry: Analysis is typically performed in negative ion mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound are monitored for selective quantification. The fragmentation pattern provides structural confirmation.

Biological Interactions and Signaling Pathways

While research on the specific signaling pathways modulated by this compound is still emerging, studies on procyanidin mixtures and other specific dimers provide insights into their potential biological activities. The following diagrams illustrate general signaling pathways that are known to be influenced by procyanidins. It is hypothesized that this compound may exert its effects through similar mechanisms.

General Experimental Workflow for Procyanidin Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of procyanidins from a plant source.

Putative Anti-Inflammatory Signaling of Procyanidins via NF-κB Pathway

Procyanidins have been shown to modulate inflammatory responses by interfering with the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.

Potential Modulation of the Nrf2/ARE Antioxidant Pathway by Procyanidins

Procyanidins may also exert their antioxidant effects by activating the Nrf2/ARE signaling pathway. This pathway upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.

Conclusion and Future Directions

This compound is a naturally occurring dimer with potential bioactivity. While its presence has been confirmed in several dietary sources, comprehensive quantitative data across a broader range of foods is still needed. The experimental protocols provided herein offer a foundation for the accurate analysis of this compound. The exploration of the specific signaling pathways modulated by this compound is a promising area for future research. Elucidating these mechanisms will be crucial for understanding its potential role in human health and for the development of novel therapeutic and nutraceutical applications. Further studies are warranted to isolate and characterize the biological effects of pure this compound to move beyond the current understanding, which is largely based on studies of procyanidin mixtures.

References

- 1. Concentration and compositional changes of procyanidins in grape seeds and skin of white Vitis vinifera varieties [agris.fao.org]

- 2. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Procyanidin B6 in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B6, a B-type proanthocyanidin, is a dimeric flavonoid composed of two (+)-catechin units linked by a C4→C6 interflavan bond.[1] As a member of the proanthocyanidin (PA) family, also known as condensed tannins, this compound is found in various plant tissues, including grape seeds and skin, and contributes to the sensory properties and potential health benefits of many plant-derived foods and beverages.[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, including the enzymatic and regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to its study.

The Procyanidin Biosynthesis Pathway: An Overview

This compound is synthesized via the well-established flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway. This pathway generates the flavan-3-ol monomer, (+)-catechin, which serves as the building block for this compound.

The biosynthesis can be broadly divided into three stages:

-

Phenylpropanoid Pathway: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). A series of enzymatic reactions, including hydroxylation and CoA ligation, leads to the formation of p-coumaroyl-CoA.

-

Flavonoid Biosynthesis Core Pathway: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase (CHI). A series of hydroxylations and reductions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), leads to the formation of leucoanthocyanidins.

-

Flavan-3-ol and Procyanidin Biosynthesis: The final steps involve the conversion of leucoanthocyanidins to flavan-3-ol monomers and their subsequent polymerization into procyanidins. Two key enzymes are involved in the formation of the monomeric units:

-

Leucoanthocyanidin Reductase (LAR): LAR directly reduces leucoanthocyanidins (specifically leucocyanidin) to produce 2,3-trans-flavan-3-ols, such as (+)-catechin.[4]

-

Anthocyanidin Reductase (ANR): ANR converts anthocyanidins (formed from leucoanthocyanidins by anthocyanidin synthase/leucoanthocyanidin dioxygenase, ANS/LDOX) into 2,3-cis-flavan-3-ols, such as (-)-epicatechin.[4]

-

This compound is specifically a dimer of (+)-catechin, indicating the crucial role of the LAR-mediated pathway in providing its monomeric units.

The Enigmatic Dimerization Step: Formation of the C4→C6 Linkage

The precise enzymatic mechanism governing the condensation of two (+)-catechin units to form the specific C4→C6 linkage of this compound remains an area of active investigation. While the more common C4→C8 linkage is predominant in many procyanidins, the factors dictating the regioselectivity of the interflavan bond formation are not fully understood.[5][6]

Several hypotheses have been proposed for the polymerization of proanthocyanidins:

-

Non-enzymatic Condensation: It has been suggested that the condensation of flavan-3-ols could occur non-enzymatically under specific physiological conditions, such as acidic pH in the vacuole where PAs accumulate.[7] In this model, a carbocation is generated at the C4 position of a flavan-3-ol unit (the extension unit), which then electrophilically attacks the electron-rich C6 or C8 position of another flavan-3-ol unit (the terminal unit).[5]

-

Enzymatic Control: There is growing evidence suggesting that the polymerization process is, at least in part, enzymatically controlled to ensure stereospecificity and regioselectivity. Potential enzyme candidates include:

-

Polyphenol Oxidases (PPOs) and Laccases: These enzymes are known to catalyze the oxidation of phenols, leading to the formation of reactive quinone methides or radicals that can then polymerize.[4][8][9][10] It is plausible that specific PPOs or laccases could be involved in the oxidative coupling of (+)-catechin units to form this compound.

-

A Putative "Procyanidin Synthase": The existence of a specific enzyme or enzyme complex that catalyzes the condensation reaction has been proposed, although such an enzyme has yet to be definitively isolated and characterized for B-type procyanidin formation.

-

The ratio of C4→C8 to C4→C6 linkages in procyanidins is generally around 3:1, but this can vary depending on the plant species and the specific flavan-3-ol units involved.[5] The predominance of the C4→C6 linkage in certain 5-deoxy PAs suggests that the substitution pattern of the flavan-3-ol A-ring can influence the site of condensation.[5]

Quantitative Data on this compound Biosynthesis

Quantitative data specifically detailing the enzymatic kinetics and in vivo concentrations of intermediates for the biosynthesis of this compound are scarce in the literature. However, data on the overall procyanidin content and the relative abundance of different isomers in various plant tissues can provide insights into the regulation and efficiency of the pathway.

| Plant Material | Procyanidin Isomer | Concentration/Abundance | Reference |

| Grape Seeds (Vitis vinifera) | This compound | Present as a major dimer in the early stages of development. | [2] |

| Grape Seeds (Vitis vinifera 'Shiraz' and 'Cabernet Sauvignon') | Polymeric Procyanidins | Total PA concentration in seeds ranges from approximately 2.5 to 4.5 mg/g fresh weight. | [11] |

| Cocoa Beans (Theobroma cacao) | Procyanidins | Total procyanidin content can be high, with extraction yields of crude procyanidins ranging from 15-20%. | [12] |

| Grape Seed Extract | Total Procyanidins | A high-purity extract contained 469.27 mg/g of total procyanidins. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Purification of this compound

Protocol 1: General Extraction of Procyanidins from Plant Material [14]

-

Sample Preparation: Lyophilize and grind the plant material (e.g., grape seeds, cocoa beans) to a fine powder.

-

Defatting (for oily seeds): Extract the powder with n-hexane to remove lipids. Air-dry the defatted powder.

-

Extraction:

-

Suspend the plant powder in a solvent mixture, typically aqueous acetone (e.g., 70% v/v) or aqueous ethanol.[1][12]

-

Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Employ an extraction method such as maceration with stirring, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to enhance efficiency.

-

Separate the extract from the solid residue by filtration or centrifugation. Repeat the extraction process on the residue for exhaustive extraction.

-

-

Solvent Removal: Combine the extracts and remove the organic solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification:

-

The crude extract can be further purified using column chromatography on Sephadex LH-20 or a macroporous adsorbent resin (e.g., Amberlite XAD-7).[14]

-

Elute with a stepwise gradient of ethanol in water to separate procyanidins from other phenolic compounds and sugars.

-

Protocol 2: Preparative HPLC for Procyanidin B Isomer Separation [15]

For the isolation of individual procyanidin isomers like B6, preparative high-performance liquid chromatography (HPLC) is required.

-

Column: A normal-phase column (e.g., silica or diol) is often used for separation based on the degree of polymerization. For isomer separation, a reversed-phase C18 column may be employed with an optimized gradient.

-

Mobile Phase (Reversed-Phase):

-

A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

-

B: Acetonitrile or methanol with the same acidic modifier.

-

-

Mobile Phase (Normal-Phase/HILIC):

-

A: Acetonitrile with an acidic modifier.

-

B: Aqueous methanol with an acidic modifier.

-

-

Gradient: A shallow gradient is typically required to achieve separation of closely eluting isomers.

-

Detection: UV detection at 280 nm is commonly used. Fractions are collected and can be further analyzed by mass spectrometry for identification.

Quantitative Analysis of this compound

Protocol 3: HPLC-MS/MS for Quantification of Procyanidin B Isomers [16]

-

Sample Preparation: Prepare extracts as described in Protocol 1. The final extract should be dissolved in the initial mobile phase and filtered through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A high-resolution reversed-phase C18 or a HILIC column.

-

Mobile Phase: As described in Protocol 2.

-

Gradient: A carefully optimized gradient to separate this compound from other isomers.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for procyanidins.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, requiring a specific precursor-product ion transition for this compound.

-

Precursor Ion: [M-H]⁻ for this compound (m/z 577.13).

-

Product Ions: Characteristic fragment ions are selected for quantification and confirmation.

-

-

-

Quantification: A calibration curve is generated using a purified this compound standard of known concentration.

In Vitro Enzyme Assays

Due to the lack of a definitively identified "procyanidin synthase" for B-type procyanidins, a standardized in vitro assay is not available. However, researchers can adapt general enzyme assay protocols to investigate the potential role of candidate enzymes like laccases and peroxidases.

Protocol 4: General Assay for Laccase or Peroxidase Activity in Procyanidin Dimerization (Exploratory)

-

Enzyme Preparation: Partially or fully purify the candidate enzyme from a plant source known to produce this compound.[17]

-

Reaction Mixture:

-

Buffer: A suitable buffer at the optimal pH for the enzyme (e.g., sodium acetate buffer for acidic pH, phosphate buffer for neutral pH).

-

Substrate: (+)-Catechin at a known concentration.

-

Cofactor (if required): For peroxidases, H₂O₂ is required.

-

Enzyme: A specific amount of the purified or partially purified enzyme preparation.

-

-

Reaction:

-

Incubate the reaction mixture at an optimal temperature.

-

Stop the reaction at various time points by adding a quenching agent (e.g., a strong acid or organic solvent).

-

-

Analysis:

-

Analyze the reaction products by HPLC or HPLC-MS/MS (as in Protocol 3) to identify and quantify the formation of this compound and other dimers.

-

Control reactions without the enzyme or with heat-inactivated enzyme should be run in parallel.

-

Regulation of this compound Biosynthesis

The biosynthesis of procyanidins is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[5][18] This complex is often referred to as the MBW complex.

While specific regulatory factors that exclusively control this compound formation have not been identified, the overall flux through the procyanidin pathway is influenced by these transcriptional regulators. Transcriptomic analyses of plant tissues actively accumulating procyanidins can help identify candidate regulatory and structural genes involved in the process.[18][19][20][21][22]

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: Simplified biosynthesis pathway of this compound in plants.

Experimental Workflow for this compound Analysis

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

The biosynthesis of this compound is a complex process rooted in the general flavonoid pathway. While the steps leading to its monomeric precursor, (+)-catechin, are well-characterized, the specific mechanism of dimerization to form the C4→C6 linkage remains an important area for future research. The potential involvement of oxidative enzymes like laccases and peroxidases offers a promising avenue for investigation. Advances in analytical techniques, particularly HPLC-MS/MS, are enabling more precise quantification and characterization of this compound and its isomers in complex plant matrices. Further research combining transcriptomics, proteomics, and detailed enzymatic studies will be crucial to fully elucidate the biosynthesis and regulation of this important plant secondary metabolite.

References

- 1. Cocoa extract with high content of flavan 3-ols, procyanidins and methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concentration and compositional changes of procyanidins in grape seeds and skin of white Vitis vinifera varieties [agris.fao.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Polymerization of proanthocyanidins under the catalysis of miR397a-regulated laccases in Salvia miltiorrhiza and Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proanthocyanidin Biosynthesis—a Matter of Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complexities of proanthocyanidin biosynthesis and its regulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Laccase-Mediated Flavonoid Polymerization Leads to the Pericarp Browning of Litchi Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US8268373B2 - Method for extracting cocoa procyanidins - Google Patents [patents.google.com]

- 13. Protective Effect of Procyanidin-Rich Grape Seed Extract against Gram-Negative Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. [PDF] HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity. | Semantic Scholar [semanticscholar.org]

- 16. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2001093690A2 - An improved method for extracting cocoa procyanidins - Google Patents [patents.google.com]

- 18. hort [journals.ashs.org]

- 19. hort [journals.ashs.org]

- 20. researchgate.net [researchgate.net]

- 21. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transcriptome Analysis of Differentially Expressed Genes Involved in Proanthocyanidin Accumulation in the Rhizomes of Fagopyrum dibotrys and an Irradiation-Induced Mutant - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B6: An In-Depth Technical Guide to In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B6, a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a 4α→6 bond, is a naturally occurring flavonoid found in sources such as grape seeds and beer.[1][2] While extensive research has been conducted on the bioactivities of procyanidin mixtures and other specific dimers like Procyanidin B2, literature detailing the specific in vitro mechanisms of this compound is sparse. This guide synthesizes the known molecular actions of closely related procyanidin dimers to build a predictive framework for this compound's potential mechanisms. The primary activities of procyanidins—antioxidant, anti-inflammatory, and antineoplastic effects—are explored through their modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This document provides a technical overview of these pathways, detailed experimental protocols for their investigation, and quantitative data from studies on related procyanidins to serve as a foundational resource for future in vitro research into this compound.

Introduction

Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their significant health benefits.[3][4] Structurally, they are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.[5] this compound is a specific B-type dimer, catechin-(4α→6)-catechin.[2] The biological activities of procyanidins are often linked to their degree of polymerization and galloylation.[6][7] While dimers like Procyanidin B2 have been extensively studied, this compound remains less characterized, presenting a frontier for new research.[8] This guide will extrapolate from the known in vitro mechanisms of B-type procyanidin dimers to propose the likely pathways of action for this compound.

Core In Vitro Mechanisms of Action

The therapeutic potential of procyanidins stems from their ability to modulate multiple cellular signaling pathways central to inflammation, oxidative stress, and cancer progression.[3][9][10]

Anti-inflammatory Activity

Procyanidins are potent anti-inflammatory agents that primarily target the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][11][12]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[3][13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus to initiate gene transcription.[12][14]

Procyanidins have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[7][12] For instance, Procyanidin A1 has been demonstrated to block IκB-α degradation and inhibit IKKα/β phosphorylation in LPS-stimulated RAW264.7 macrophages.[15] This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[7][11][15]

References

- 1. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Procyanidin A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of B-Type Procyanidins in Cellular Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: Procyanidin B6 and its role in cellular signaling. Due to the limited availability of specific research on this compound, this guide focuses on the extensively studied B-type procyanidin dimers, particularly Procyanidin B2, as representative models for this class of compounds. This compound is a B-type proanthocyanidin consisting of two (+)-catechin units linked via a 4α→6 bond, found in sources like grape seeds and beer.[1][2] Its biological activities are less characterized compared to its isomers, necessitating this broader analysis.

Introduction to B-Type Procyanidins and Cellular Signaling

Procyanidins are a class of polyphenolic compounds comprised of catechin and epicatechin flavan-3-ol units. They are categorized based on the nature of the interflavan linkage, with B-type procyanidins featuring a single C4-C8 or C4-C6 linkage.[3] These compounds have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-neoplastic properties.[4] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways that are often dysregulated in chronic diseases. Monomeric and dimeric procyanidins can be absorbed and directly interact with intracellular signaling proteins.[5] This guide provides a technical overview of the mechanisms by which B-type procyanidins, with a focus on Procyanidin B2 as the most studied analogue, influence the PI3K/Akt, MAPK, NF-κB, and Wnt/β-catenin signaling cascades.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Procyanidins have been shown to effectively inhibit this pathway at multiple nodes.

Procyanidin hexamers, for instance, have been demonstrated to inhibit the PI3K/Akt signaling pathway in Caco-2 colorectal cancer cells, leading to the downstream downregulation of proteins involved in cell survival, such as Bad and GSK-3β.[7][8] Similarly, Procyanidin B2 has been shown to exert anti-proliferative and apoptotic effects in gastric cancer cells by significantly decreasing the phosphorylation of both Akt and mTOR. Studies have confirmed that procyanidins can reverse the activation of phosphorylated PI3K (p-PI3K), p-Akt, and p-mTOR.

Quantitative Data: PI3K/Akt/mTOR Pathway Modulation

| Compound Class | Cell Line | Concentration | Effect | Reference |

| Procyanidin Hexamers | Caco-2 (Colorectal Cancer) | 50 - 100 µM | Decreased phosphorylation of Bad and GSK-3β via Akt inhibition. | [7][8] |

| Procyanidin B2 | SGC-7901 (Gastric Cancer) | Not Specified | Significantly decreased p-Akt and p-mTOR protein expression. | N/A |

| Procyanidins | Human Colorectal Cancer Cells | 2.5 - 50 µM | Concentration-dependent decrease in cell viability. | [7] |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling network is a crucial processor of extracellular stimuli, regulating cellular activities like proliferation, differentiation, inflammation, and apoptosis.[9] It comprises several distinct cascades, most notably the ERK, JNK, and p38 pathways. Dysregulation of MAPK signaling is frequently implicated in cancer and inflammatory diseases.[9][10]

Procyanidins have been shown to modulate MAPK pathways, often in a manner that is beneficial for radioprotection of normal cells and radiosensitization of lung cancer cells.[9] In hepatocellular carcinoma models, procyanidins have been found to suppress tumor growth by activating the B-cell MAPK pathway through modulation of gut microbiota.[11][12][13] In response to inflammatory stimuli, procyanidins can inhibit the activation of ERK1/2.[14] Furthermore, procyanidin treatment has been observed to reduce the activation of the p38 MAPK signaling cascade in the context of diabetic wound healing.[10]

Quantitative Data: MAPK Pathway Modulation

| Compound Class | Cell Line / Model | Concentration | Effect | Reference |

| Procyanidin B-type Dimer | Jurkat T cells | 17.2 µM | Inhibited PMA-induced ERK1/2 activation. | [15] |

| Procyanidins (PAC) | Hepatocellular Carcinoma (Mouse model) | Not Specified | Upregulated the MAPK pathway in B cells. | [11][12] |

| Procyanidin Capsules | Diabetic Wound (Mouse model) | Single Dose | Regulated the p38 MAPK signaling cascade. | [10] |

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes involved in immunity, cell survival, and inflammation.[16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[17] Upon stimulation by pro-inflammatory signals (e.g., TNFα, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target genes.[16]

B-type procyanidins are potent inhibitors of NF-κB activation.[18] Procyanidin B2 has been shown to cause a concentration-dependent inhibition of NF-κB-DNA binding in Hodgkin's lymphoma cells.[19] This inhibition occurs even in cells with mutations in IκB proteins, suggesting a direct interference with the NF-κB complex's ability to bind DNA.[19] Studies in Jurkat T cells demonstrated that procyanidin dimers prevent the PMA-induced phosphorylation of IKKβ and the degradation of IκBα.[15] This action effectively blocks the entire downstream cascade, preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.[20]

Quantitative Data: NF-κB Pathway Modulation

| Compound Class | Cell Line | Concentration | Effect | Reference |

| Procyanidin B2 | Hodgkin's Lymphoma Cells | 25 µM | 41-48% inhibition of NF-κB-DNA binding. | [19] |

| Procyanidin B-type Dimer | Jurkat T cells | 17.2 µM | 47% inhibition of IKKβ phosphorylation. | [15] |

| Procyanidin Extract | RAW 264.7 Macrophages | 65 µg/mL | ~40% inhibition of p65 nuclear translocation. | [18] |

Modulation of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis.[21] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[22] Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, driving the expression of target genes like c-Myc and Cyclin D1.[23] Aberrant activation of this pathway is a common driver of various cancers.[21][24]

Grape seed proanthocyanidins (GSPs) have been shown to target the Wnt/β-catenin pathway. In melanoma cells, GSPs enhance the expression of GSK-3β and CK1α, key components of the destruction complex.[24] This leads to increased phosphorylation and subsequent degradation of β-catenin, reducing its cytosolic and nuclear accumulation and thereby inhibiting the growth of melanoma cells.[24]

Quantitative Data: Wnt/β-Catenin Pathway Modulation

| Compound Class | Cell Line | Treatment | Effect | Reference |

| Grape Seed Proanthocyanidins | A375 & Hs294t (Melanoma) | 48 hours | Reduced nuclear and cytosolic accumulation of β-catenin. | [24] |

| Grape Seed Proanthocyanidins | A375 & Hs294t (Melanoma) | 48 hours | Enhanced expression of GSK-3β and CK1α. | [24] |

Core Experimental Methodologies

The evaluation of procyanidin effects on cellular signaling relies on a set of standardized in vitro assays. The following protocols represent a general workflow for such investigations.[20]

General Experimental Workflow

Cell Viability Assay (MTT Protocol)

-

Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of procyanidins (e.g., 10-100 µM) or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-p65, anti-β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Conclusion and Future Directions

The available evidence strongly indicates that B-type procyanidins, particularly the well-studied dimer Procyanidin B2, are potent modulators of multiple key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, NF-κB, and Wnt/β-catenin. Their ability to inhibit pro-inflammatory and pro-proliferative cascades provides a molecular basis for their observed health benefits.

However, a significant knowledge gap exists regarding the specific bioactivities of other B-type isomers like this compound. While it is plausible that this compound shares similar mechanisms of action due to structural similarity, this cannot be assumed. Future research must focus on the stereoselective synthesis and purification of less abundant isomers like this compound to enable rigorous biological evaluation.[25][26] Such studies are critical to elucidate potential structure-activity relationships and to fully realize the therapeutic potential of this diverse class of natural compounds for researchers and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma [ijbs.com]

- 12. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-dependent capacity of procyanidin dimers to inhibit inflammation-induced barrier dysfunction in a cell model of intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]

- 22. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Bioactive proanthocyanidins inhibit growth and induce apoptosis in human melanoma cells by decreasing the accumulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation [mdpi.com]

An In-depth Technical Guide to the Initial Discovery and Isolation of Procyanidin B6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and isolation of Procyanidin B6, a dimeric proanthocyanidin composed of two (+)-catechin units linked by a C4-C6 bond. The document details the foundational research that led to its identification, the experimental protocols for its extraction and purification from natural sources, and the spectroscopic data that confirmed its structure.

Historical Context: The Dawn of Proanthocyanidin Chemistry

The journey to the discovery of individual procyanidin oligomers began with the pioneering work of Professor Jacques Masquelier in the 1940s. In 1947, while working on his Ph.D. thesis, Masquelier isolated a colorless fraction from the red-brown skin of peanuts which he found to be responsible for what was then termed a "vitamin P" effect.[1] These compounds were later classified as oligomeric proanthocyanidins (OPCs). Masquelier's initial work laid the groundwork for the extraction and characterization of this new class of flavonoids.[2]

Subsequent research by notable scientists such as E.C. Bate-Smith, Edwin Haslam, and K. Weinges further advanced the understanding of the chemistry, stereochemistry, and distribution of proanthocyanidins in the plant kingdom.[2][3] Foundational work published in the Journal of the Chemical Society, Perkin Transactions 1 in 1972 by Thompson, Jacques, Haslam, and Tanner described the isolation and structural elucidation of several procyanidins, providing the analytical basis for future discoveries.[2] This research established the fundamental principles of proanthocyanidin chemistry, paving the way for the identification of specific oligomers like this compound.

Initial Discovery and Isolation of this compound

The first definitive isolation and identification of this compound from a natural source was reported in a seminal 1991 paper by Ricardo da Silva, J.M., Rigaud, J., Cheynier, V., Cheminat, A., & Moutounet, M. in the journal Phytochemistry.[4][5] Their work on the fractionation of a grape (Vitis vinifera) seed extract led to the successful isolation of several procyanidin dimers and trimers, including this compound, for the first time in grapes.[4]

2.1. Source Material

The primary source for the initial isolation of this compound was grape seeds (Vitis vinifera).[4] Grape seeds are known to be a rich source of proanthocyanidins, which are primarily located in the seed coat.[6]

2.2. Experimental Protocol: Extraction and Fractionation

The following is a detailed methodology based on the general procedures for proanthocyanidin extraction and fractionation from that era, leading to the isolation of this compound.

2.2.1. Extraction of Crude Proanthocyanidins

-

Degreasing: Grape seeds were first ground and then defatted using a solvent such as n-hexane to remove lipids.

-

Solid-Liquid Extraction: The defatted seed powder was then extracted with a mixture of acetone and water (typically 70:30, v/v) at room temperature. This solvent system is effective in solubilizing a wide range of phenolic compounds, including proanthocyanidins.

-

Solvent Removal: The resulting extract was filtered, and the acetone was removed under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: The aqueous residue was then subjected to liquid-liquid partitioning with ethyl acetate. This step separates the lower molecular weight oligomeric procyanidins (including dimers and trimers) into the ethyl acetate phase, while higher molecular weight polymers remain in the aqueous phase.

-

Drying: The ethyl acetate fraction was collected and dried over anhydrous sodium sulfate, then evaporated to dryness to yield a crude mixture of oligomeric procyanidins.

2.2.2. Chromatographic Purification

The crude oligomeric procyanidin fraction was then subjected to a series of chromatographic steps to isolate individual dimers.

-

Low-Pressure Column Chromatography: The crude extract was first fractionated on a Sephadex LH-20 column, a size-exclusion chromatography medium. Elution was typically performed with a polar solvent such as ethanol or methanol. This step separates the procyanidins based on their degree of polymerization, with monomers eluting first, followed by dimers, trimers, and larger oligomers.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in dimeric procyanidins from the Sephadex LH-20 column were further purified by semi-preparative HPLC. A reversed-phase C18 column was commonly used with a gradient elution system of water (acidified with a small amount of acetic or formic acid) and a more organic solvent like methanol or acetonitrile. This allowed for the separation of the different B-type procyanidin dimers.

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

Structural Elucidation

The structure of this compound as a catechin-(4α→6)-catechin dimer was elucidated through a combination of spectroscopic techniques and chemical degradation.

3.1. Spectroscopic Analysis

While the 1991 paper by Ricardo da Silva et al. confirmed the structure, detailed early spectroscopic data for this compound is consolidated from various studies on procyanidin dimers.

3.1.1. Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial characterization of procyanidin dimers.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₂₆O₁₂ | [5] |

| Molecular Weight | 578.52 g/mol | [5] |

| FAB-MS (m/z) | [M+H]⁺ at 579 | [5] |

Fragmentation Pattern: Mass spectrometry of B-type procyanidins typically shows fragmentation patterns resulting from the cleavage of the interflavan bond, leading to the formation of monomeric units. For a B-type dimer, this results in fragment ions corresponding to catechin or epicatechin (m/z 289).[7][8]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were crucial for determining the precise connectivity and stereochemistry of the dimer. The key to distinguishing the 4→6 linkage of this compound from the more common 4→8 linkage of other B-type dimers was the analysis of the aromatic protons on the A-ring of the upper catechin unit.

| ¹H NMR Chemical Shifts (ppm) in Acetone-d₆ (Key Signals) | This compound (4→6 linkage) | Procyanidin B3 (4→8 linkage) |

| H-6' (Lower Unit) | ~6.0 (singlet) | ~6.1 (singlet) |

| H-8' (Lower Unit) | ~5.8 (singlet) | Not present (linkage site) |

| H-6 (Upper Unit) | Not present (linkage site) | ~6.0 (singlet) |

| H-8 (Upper Unit) | ~5.9 (singlet) | ~5.9 (singlet) |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The table illustrates the key differences in the aromatic region.

3.2. Chemical Degradation

Acid-catalyzed cleavage in the presence of a nucleophile such as phloroglucinol or toluene-α-thiol was a common method to confirm the structure of proanthocyanidins. This reaction cleaves the interflavan bond, releasing the lower catechin unit and forming an adduct of the upper catechin unit with the nucleophile. Analysis of these degradation products by chromatography confirmed the nature of the constituent flavan-3-ol units.[5]

Structural Elucidation Logic

Caption: Logical flow for the structural elucidation of this compound.

Early Biological Activity Considerations

At the time of the initial isolation and structural elucidation of individual procyanidin dimers, much of the research on biological activity was focused on crude extracts of proanthocyanidins. These early studies indicated a range of potential health benefits, primarily attributed to their antioxidant and free-radical scavenging properties.[2]

While specific studies on the biological activity of pure this compound were limited in the initial phase of its discovery, the broader class of procyanidin dimers was investigated for activities such as:

-

Vascular Protection: Strengthening capillary walls and reducing permeability.

-

Antioxidant Activity: Scavenging free radicals and inhibiting lipid peroxidation.

It is important to note that detailed investigations into specific signaling pathways modulated by this compound came much later. The initial focus was on its chemical characterization.

Conclusion

The initial discovery and isolation of this compound was a significant milestone in the field of flavonoid chemistry. Building upon the foundational work on proanthocyanidins, the successful isolation from grape seeds and subsequent structural elucidation provided researchers with a pure, defined oligomer for further study. The methodologies developed for its extraction and purification, combining solvent partitioning and multiple chromatographic techniques, became standard approaches in the field. The detailed spectroscopic analysis not only confirmed its unique 4→6 linkage but also contributed to a deeper understanding of the structural diversity of proanthocyanidins. This seminal work opened the door for future investigations into the specific biological activities and potential therapeutic applications of this compound.

References

- 1. Polyphenols from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant proanthocyanidins. Part I. Introduction; the isolation, structure, and distribution in nature of plant procyanidins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Procyanidin dimers and trimers from grape seeds [agris.fao.org]

- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 6. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Extraction and Purification of Procyanidin B6 from Grape Seeds

Application Note: This document provides a comprehensive protocol for the extraction, purification, and characterization of Procyanidin B6, a B-type proanthocyanidin dimer, from grape seeds (Vitis vinifera). This compound is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant and potential health-promoting properties.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Grape seeds, a major byproduct of the winemaking industry, are a rich source of polyphenolic compounds, particularly proanthocyanidins (PAs).[1][2] PAs are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. This compound is a dimer consisting of two (+)-catechin units linked by a 4α→6 bond.[5][6] The extraction and purification of specific procyanidins like B6 are crucial for investigating their biological activities and potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer effects.[3][4][7] This protocol outlines a robust method for the isolation of this compound from grape seeds.

Materials and Reagents

-

Grape seeds (dried)

-

n-Hexane

-

Ethanol (70% v/v)

-

Acetone (70% v/v)

-

Methanol

-

Ethyl acetate

-

Distilled water

-

Sephadex LH-20 resin

-

AB-8 macroporous resin

-

C18 solid-phase extraction (SPE) cartridges

-

Rotary evaporator

-

Freeze dryer (Lyophilizer)

-

Ultrasonic bath

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Standard of this compound

Experimental Protocols

Pre-treatment of Grape Seeds

-

Grinding: Grind the dried grape seeds into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.

-

Defatting: Soak the grape seed powder in n-hexane at a solid-to-liquid ratio of 1:3 (g:mL) for 48 hours at room temperature (25°C) with occasional stirring.[3][4] This step removes lipids that can interfere with the extraction of polyphenols.

-

Filtration and Drying: Filter the mixture to separate the defatted grape seed powder from the n-hexane. Allow the powder to air-dry completely in a fume hood to remove any residual solvent.

Extraction of Crude Proanthocyanidins

This protocol presents two effective methods for the extraction of crude proanthocyanidins.

Method A: Ethanol Extraction

-

Extraction: Mix the defatted grape seed powder with 70% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:20 (g:mL).[3][4]

-

Ultrasonication: Place the mixture in an ultrasonic bath at a power of 80 W and a temperature of 38°C for 25 minutes to enhance extraction efficiency.[3][4]

-

Filtration: Separate the extract from the solid residue by filtration.

-

Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.[1]

-

Lyophilization: Freeze-dry the resulting aqueous solution to obtain a crude proanthocyanidin extract as a powder.[1][3][4]

Method B: Acetone Extraction

-

Extraction: Macerate the defatted grape seed powder in 70% (v/v) aqueous acetone for 12 hours at room temperature with continuous agitation.[1]

-

Filtration and Concentration: Follow steps 3-5 from Method A to obtain the crude proanthocyanidin extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

-

Macroporous Resin Chromatography (Initial Fractionation):

-

Dissolve the crude extract in distilled water.

-

Load the solution onto a column packed with AB-8 macroporous resin.[3][4]

-

Wash the column with 5 bed volumes (BV) of distilled water to remove sugars and other polar impurities.[4]

-

Elute the proanthocyanidins with approximately 4.5 BV of 60% (v/v) aqueous acetone.[4]

-

Concentrate the eluate using a rotary evaporator and then lyophilize.

-

-

Sephadex LH-20 Chromatography (Size-Exclusion):

-

Dissolve the partially purified extract from the previous step in a small volume of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[1]

-

Elute the column with methanol to separate the proanthocyanidins based on their molecular size. Collect fractions and monitor using HPLC to identify fractions rich in dimeric procyanidins.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing dimeric procyanidins.

-

Further purify the pooled fractions using a preparative reversed-phase HPLC system (e.g., C18 column).

-

Use a gradient elution system with mobile phases such as water with 0.1% acetic acid (A) and methanol with 0.1% acetic acid (B).

-

Collect the peak corresponding to this compound based on the retention time of a standard.

-

Identification and Characterization

The purified compound should be characterized to confirm its identity as this compound.

-

HPLC-MS/MS: Confirm the molecular weight (578.5 g/mol for this compound) and fragmentation pattern.[5][8]

-

NMR Spectroscopy: Use 1H NMR, 13C NMR, and 2D NMR techniques to elucidate the structure and confirm the stereochemistry of the interflavan linkage.[8]

Quantitative Data Summary

| Parameter | Value | Reference |

| Pre-treatment | ||

| Defatting Solvent | n-Hexane | [3][4] |

| Solid-to-Liquid Ratio (Defatting) | 1:3 (g:mL) | [3][4] |

| Defatting Duration | 48 hours | [3][4] |

| Defatting Temperature | 25°C | [3][4] |

| Extraction (Ethanol Method) | ||

| Solvent | 70% Ethanol | [3][4] |

| Solid-to-Liquid Ratio | 1:20 (g:mL) | [3][4] |

| Ultrasonic Power | 80 W | [3][4] |

| Extraction Temperature | 38°C | [3][4] |

| Extraction Time | 25.3 min | [4] |

| Extraction (Acetone Method) | ||

| Solvent | 70% Acetone | [1] |

| Extraction Duration | 12 hours | [1] |

| Extraction Temperature | Room Temperature | [1] |

| Purification (AB-8 Resin) | ||

| Loading Concentration | 25 mg/mL | [4] |

| Wash Solvent | Distilled Water (5 BV) | [4] |

| Elution Solvent | ~60% Acetone (4.3-4.6 BV) | [4] |

| Purification (Sephadex LH-20) | ||

| Elution Solvent | Methanol | [1] |

Visualizations

Caption: Experimental workflow for this compound extraction.

Caption: Potential signaling pathways modulated by proanthocyanidins.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative study on purification optimization and characteristics of grape seed proanthocyanidins [maxapress.com]

- 4. maxapress.com [maxapress.com]

- 5. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of Procyanidin B6

Introduction

Procyanidin B6 is a B-type proanthocyanidin, specifically a (+)-catechin-(4α→6)-(+)-catechin dimer, found in various natural sources such as grape seeds and beer.[1][2][3] Proanthocyanidins, also known as condensed tannins, are oligomeric flavonoids that exhibit a wide range of interesting biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7][8][9] The specific 4→6 linkage in this compound is less common than the 4→8 linkage found in other procyanidin isomers, making its targeted synthesis a challenge.[5] This document outlines a detailed methodology for the stereoselective synthesis of this compound via a Lewis acid-catalyzed intramolecular condensation, a method that avoids the need to modify the 8-position of the catechin units.[5][10]

Methodology Overview

The described synthetic strategy relies on the regioselective deprotection of a silyl-protected (+)-catechin derivative to serve as the nucleophile. This nucleophile is then tethered to a protected (+)-catechin electrophile using a dicarboxylic acid linker. The key step is a stereoselective intramolecular cyclization catalyzed by a Lewis acid to form the desired 4→6 linkage. Subsequent deprotection steps yield the final this compound product.

Experimental Protocols

I. Preparation of the Nucleophile (5-hydroxy-7,3',4'-tri-O-TBDMS-(+)-catechin acetate)

-

Regioselective Deprotection: To a solution of 5,7,3′,4′-tetra-O-t-butyldimethylsilyl (TBDMS)-(+)-catechin acetate in dichloromethane (CH₂Cl₂), add trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography to yield the 5-hydroxyl nucleophile.

II. Tethering of Nucleophile and Electrophile

-

Esterification with Azelaic Acid: To a solution of the 5-hydroxyl nucleophile in CH₂Cl₂, add azelaic acid, N,N′-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the carboxylic acid derivative.

-

Coupling with Electrophile: To a solution of the obtained carboxylic acid derivative in CH₂Cl₂, add the 5,7,3′,4′-tetra-O-benzylated-(+)-catechin electrophile, DCC, and DMAP.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, work up the reaction as described in step 3 and purify the product by column chromatography to yield the diester-linked precursor.

III. Intramolecular Condensation

-

Cyclization: Dissolve the diester precursor in CH₂Cl₂ and cool the solution to -20 °C.

-

Add tin(IV) chloride (SnCl₄) dropwise to the cooled solution.

-

Stir the reaction at -20 °C, monitoring the formation of the 4-6 condensed dimer by TLC.

-

Quench the reaction with a suitable reagent and allow it to warm to room temperature.

-

Extract the product and purify by column chromatography.

IV. Final Deprotection Steps

-

Reduction of Acetate: Dissolve the cyclized product in CH₂Cl₂ and treat with diisobutylaluminium hydride (DIBALH).

-

Removal of Silyl Groups: To a solution of the reduced product in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) and acetic acid. Stir at room temperature.

-

Removal of Benzyl Groups: Subject the silyl-deprotected intermediate to hydrogenolysis using Pearlman's catalyst (Pd(OH)₂/C) in a mixture of THF, methanol (MeOH), and water (H₂O) under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the filtrate.

-

Purify the final product, this compound, using appropriate chromatographic techniques.

Quantitative Data

The following table summarizes the reported yields for each step of the stereoselective synthesis of this compound.[4][5]

| Step | Reagents and Conditions | Yield (%) |

| I. Regioselective Deprotection | TFA, CH₂Cl₂ | 76 |

| IIa. Esterification with Azelaic Acid | Azelaic acid, DCC, DMAP, CH₂Cl₂ | 80 |

| IIb. Coupling with Electrophile | DCC, DMAP, CH₂Cl₂ | 58 |

| III. Intramolecular Condensation | SnCl₄, CH₂Cl₂, -20 °C | 72 |

| IVa. Reduction of Acetate | DIBALH, CH₂Cl₂ | 66 |

| IVb. Desilylation | TBAF, AcOH, THF, r.t. | 85 |

| IVc. Debenzylation | Pd(OH)₂/C, H₂, THF/MeOH/H₂O (20/1/1) | 65 |

Diagrams

Caption: Synthetic workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantification of Procyanidin B6 using HPLC-FLD